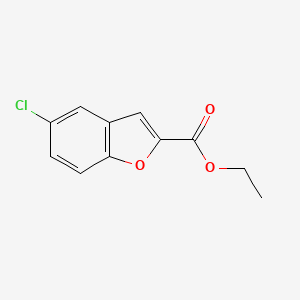

Ethyl 5-chlorobenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBFFSXNFOOSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384059 | |

| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59962-89-9 | |

| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-chlorobenzofuran-2-carboxylate chemical properties

An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate

This guide offers a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and applications of this versatile molecule. The benzofuran scaffold is a privileged motif in numerous biologically active compounds, and the specific substitution pattern of this ester makes it a valuable intermediate in the synthesis of novel therapeutics.[1][2]

Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran derivative characterized by a chlorine atom at the 5-position and an ethyl ester group at the 2-position.[3] This substitution pattern significantly influences its chemical reactivity and potential biological activity. The compound's key identifiers and computed physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | ethyl 5-chloro-1-benzofuran-2-carboxylate | [3] |

| Synonyms | 5-Chloro-benzofuran-2-carboxylic acid ethyl ester | [4][5] |

| CAS Number | 59962-89-9 | [5][6] |

| Molecular Formula | C₁₁H₉ClO₃ | [3][6] |

| Molecular Weight | 224.64 g/mol | [3][6] |

| Appearance | White to light yellow powder/crystal | [7] |

| Boiling Point | 308.5°C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

| XLogP3-AA | 3.5 | [3] |

| Topological Polar Surface Area | 39.4 Ų | [3] |

Spectroscopic Profile: The Molecular Fingerprint

Unambiguous characterization is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound, which collectively serve as its unique molecular fingerprint.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl ester group. The three protons on the benzofuran ring system will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group will present as a characteristic quartet around δ 4.3-4.4 ppm (CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃), with a coupling constant (J) of approximately 7 Hz.[9]

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). Aromatic and furan ring carbons will appear in the δ 110-155 ppm range. The methylene and methyl carbons of the ethyl group are expected around δ 60-65 ppm and δ 14-15 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[3] Key absorption bands include:

-

~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ester.[10]

-

~1200-1300 cm⁻¹: Strong bands associated with the C-O stretching of the ester group.

-

~1000-1100 cm⁻¹: Bands related to the C-O-C stretching of the furan ring.

-

~700-850 cm⁻¹: Absorption due to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed. The exact mass is 224.0240 g/mol .[3] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via a multi-step process starting from a substituted phenol.[1] The reactivity of the molecule is dominated by the ester functional group, which can be readily transformed into other functionalities.

General Synthesis Protocol

A prevalent and efficient method involves the reaction of 5-chlorosalicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, followed by an intramolecular cyclization.[1][11]

Step-by-Step Methodology:

-

Deprotonation: 5-chlorosalicylaldehyde (1.0 eq.) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.0-1.2 eq.), is added to deprotonate the phenolic hydroxyl group. The choice of a moderately strong base is crucial to facilitate the subsequent nucleophilic attack without promoting unwanted side reactions.

-

Nucleophilic Substitution (O-alkylation): Ethyl bromoacetate (1.1-1.5 eq.) is added to the reaction mixture. The resulting phenoxide acts as a nucleophile, displacing the bromide ion in a classic Williamson ether synthesis to form an intermediate ether. The reaction is typically stirred at room temperature or gently heated.[11]

-

Intramolecular Cyclization: The reaction is then heated (e.g., to 120°C) to promote an intramolecular Perkin or related condensation reaction.[11] The enolate formed from the ester attacks the aldehyde carbonyl, and subsequent dehydration yields the benzofuran ring system.

-

Workup and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.[11] Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Key Reactions

The ester functionality is a versatile handle for further synthetic transformations:

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5-chlorobenzofuran-2-carboxylic acid using aqueous base (e.g., KOH or NaOH) followed by acidic workup.[7][12] This carboxylic acid is itself a key intermediate.[7]

-

Amidation: The ester can be converted directly to an amide, or more commonly, the hydrolyzed carboxylic acid is activated (e.g., as an acyl chloride) and then reacted with a primary or secondary amine to form a wide range of N-substituted 5-chlorobenzofuran-2-carboxamides.[1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block in the synthesis of more complex, biologically active molecules.[1][13]

-

Scaffold for Medicinal Chemistry: The benzofuran core is present in many pharmaceuticals and natural products with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[2][12][14] This compound provides a reliable starting point for the exploration of new chemical space around this privileged scaffold.

-

Intermediate for Target Compounds: It serves as a key precursor in the synthesis of compounds like Vilazodone, an antidepressant.[15] The ability to functionalize the ester group allows for the introduction of various pharmacophores, enabling the fine-tuning of a compound's pharmacological profile.[1]

-

Materials Science: Substituted benzofurans are being investigated for their potential in organic electronics and as fluorescent probes due to their rigid, planar structure and conjugated π-system.[16] The functional handles on this molecule allow for its incorporation into polymers or sensor molecules.[16]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

-

Signal Word: Warning[6]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Recommended Handling Protocol:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[17]

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

-

CPAChem. (2020, January 28). Safety data sheet. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 95% Purity, C11H9ClO3, 1 gram. Retrieved from [Link]

-

Chem-Impex. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.

- Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). Physical constants for compounds 1-26. Download Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Download scientific diagram. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5-Chlorobenzofuran-2-carboxylic acid. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]

-

Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER(59962-89-9) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE | 84102-69-2 [chemicalbook.com]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. chemimpex.com [chemimpex.com]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate (CAS No. 59962-89-9): A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorobenzofuran-2-carboxylate, identified by CAS number 59962-89-9, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic placement of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position provides a versatile platform for the synthesis of novel therapeutic agents. This guide offers a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and its significant applications in the field of drug development.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature with a molecular formula of C₁₁H₉ClO₃ and a molecular weight of approximately 224.64 g/mol .[3][4] A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 59962-89-9 | [3][4] |

| Molecular Formula | C₁₁H₉ClO₃ | [3][4] |

| Molecular Weight | 224.64 g/mol | [3][4] |

| IUPAC Name | ethyl 5-chloro-1-benzofuran-2-carboxylate | [3][4] |

| Synonyms | 5-Chloro-benzofuran-2-carboxylic acid ethyl ester | [5] |

| Appearance | Solid | [6] |

These properties are crucial for calculating molar equivalents in reactions, predicting solubility in various solvent systems, and for the structural elucidation of its derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a cyclization reaction involving 5-chlorosalicylaldehyde and an ethyl α-haloacetate, such as ethyl bromoacetate.[1][7] This method provides an efficient route to the benzofuran core.

Underlying Chemistry: The Perkin-Oglialoro Reaction Variant

The synthesis is a variation of the Perkin-Oglialoro reaction. The mechanism involves the initial deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a weak base, such as potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-type reaction. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring fused to the benzene ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis relies on the careful control of reaction conditions to favor the desired cyclization and minimize side reactions.

Materials:

-

5-chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).[7] The base is crucial for the initial deprotonation of the phenol.

-

Addition of Reagent: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with constant stirring.[7]

-

Cyclization: Reflux the reaction mixture for 24 hours.[7] Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[7]

-

Extraction: Dissolve the resulting crude product in ethyl acetate (200 mL). Wash the organic layer sequentially with 5% dilute HCl, water (50 mL), and brine solution (50 mL).[7] This washing sequence removes inorganic salts and any remaining acidic or basic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the furan proton, and a quartet and a triplet for the ethyl ester group.[8][9] |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the benzofuran core, and the ethyl group carbons.[3] |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[3] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 224.64), confirming its elemental composition.[8] |

digraph "Spectroscopic_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"start" [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; "nmr" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "ir" [label="IR Spectroscopy"]; "ms" [label="Mass Spectrometry"]; "structure" [label="Structural Elucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"start" -> "nmr" [label="Provides information on\nthe carbon-hydrogen framework"]; "start" -> "ir" [label="Identifies functional groups\n(e.g., C=O)"]; "start" -> "ms" [label="Determines molecular weight\nand fragmentation pattern"]; "nmr" -> "structure"; "ir" -> "structure"; "ms" -> "structure"; }

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER(59962-89-9) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 5-chlorobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorobenzofuran-2-carboxylate is a halogenated benzofuran derivative of significant interest in medicinal chemistry and materials science.[1] Its structural scaffold is a recurring motif in a variety of biologically active compounds.[2] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectral data, the molecular structure of this compound with the conventional atom numbering system is presented below. This numbering is crucial for assigning the signals in the 1H and 13C NMR spectra to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both 1H and 13C NMR provide diagnostic signals that confirm its structure.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzofuran ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ester functionality.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | s | - |

| H-4 | ~7.6 | d | ~8.8 |

| H-6 | ~7.3 | dd | ~8.8, ~2.2 |

| H-7 | ~7.5 | d | ~2.2 |

| -OCH2CH3 | ~4.4 | q | ~7.1 |

| -OCH2CH3 | ~1.4 | t | ~7.1 |

Interpretation:

-

The downfield chemical shifts of the aromatic protons are consistent with their attachment to an electron-deficient aromatic system.

-

The splitting patterns of the aromatic protons (doublet and doublet of doublets) are indicative of their coupling relationships.

-

The quartet and triplet of the ethyl group protons are a classic signature of an ethyl ester.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~160 |

| C-2 | ~145 |

| C-3 | ~115 |

| C-3a | ~122 |

| C-4 | ~125 |

| C-5 | ~129 |

| C-6 | ~122 |

| C-7 | ~113 |

| C-7a | ~154 |

| -OC H2CH3 | ~61 |

| -OCH2C H3 | ~14 |

Interpretation:

-

The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

-

The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the fusion of the furan and benzene rings.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of benzofuran derivatives is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the aromatic C-H and C=C bonds.

| Vibrational Mode | Frequency (cm-1) | Intensity |

| Aromatic C-H stretch | ~3100 | Medium |

| Aliphatic C-H stretch | ~2980 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| Aromatic C=C stretch | ~1600, ~1480 | Medium |

| C-O stretch (ester) | ~1250, ~1100 | Strong |

| C-Cl stretch | ~750 | Strong |

Interpretation:

-

The strong absorption band around 1720 cm-1 is a definitive indication of the ester carbonyl group.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the benzofuran ring and the ethyl group.

-

The strong absorptions in the fingerprint region are characteristic of the C-O and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples.

Caption: Workflow for ATR-FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

-

Molecular Ion (M+•): The molecular ion peak for this compound is expected at m/z 224, corresponding to the molecular formula C11H935ClO3.[3] A smaller peak at m/z 226 will also be observed due to the natural abundance of the 37Cl isotope. The approximate 3:1 ratio of the M+• to M+2 peak is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of ethoxy radical (-•OCH2CH3): This fragmentation leads to the formation of an acylium ion at m/z 179.

-

Loss of ethylene (-C2H4): A McLafferty rearrangement can result in the loss of ethylene from the ethyl ester, leading to a fragment at m/z 196.

-

Loss of carbon monoxide (-CO): Subsequent loss of CO from fragment ions is also a common pathway.

-

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum.

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound using 1H NMR, 13C NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Adherence to standardized analytical procedures is essential for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

-

PubChem. This compound. [Link]

-

Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

-

ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

-

ResearchGate. FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. [Link]

-

A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

MDPI. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

Sources

- 1. [PDF] Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. | Semantic Scholar [semanticscholar.org]

- 2. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER(59962-89-9) 1H NMR [m.chemicalbook.com]

- 3. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research and drug development.[1][2] Commencing from the readily available 5-chlorosalicylaldehyde, this document elucidates the core chemical transformations, provides a detailed, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. The narrative is structured to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and process chemists.

Strategic Overview: The Importance and Synthesis of a Privileged Scaffold

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The target molecule, this compound, is a particularly valuable building block. The chlorine atom at the 5-position and the ethyl ester at the 2-position provide strategic handles for further molecular elaboration, allowing for the fine-tuning of pharmacological profiles.[2][6]

While numerous methods exist for constructing the benzofuran ring, including Perkin rearrangements, Wittig reactions, and various metal-catalyzed cyclizations, the most direct and efficient route starting from a salicylaldehyde involves a base-mediated condensation with an α-haloacetate ester.[7][8][9][10][11] This guide will focus on a robust and scalable version of this classical approach, specifically the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate.

The Chemical Rationale: A Mechanistic Dissection

The synthesis proceeds via a two-step, one-pot sequence: an initial Williamson ether synthesis followed by an intramolecular aldol-type condensation and subsequent dehydration. Understanding this mechanism is critical for troubleshooting and optimization.

-

Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a suitable base (e.g., potassium carbonate). The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent aldehyde and the chlorine atom on the aromatic ring. This step generates a phenoxide anion, which is a potent nucleophile.

-

O-Alkylation (Williamson Ether Synthesis): The generated phenoxide attacks the electrophilic methylene carbon of ethyl bromoacetate in a classic SN2 reaction. This displaces the bromide ion and forms an ether linkage, yielding an intermediate, ethyl 2-((4-chloro-2-formyl)phenoxy)acetate.

-

Intramolecular Condensation & Dehydration: The reaction conditions promote an intramolecular cyclization. The base abstracts an acidic α-proton from the carbon situated between the ester and the ether oxygen. The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group. This forms a five-membered ring intermediate which rapidly undergoes dehydration (elimination of a water molecule) to establish the furan ring's double bond, yielding the aromatic benzofuran system.

The overall reaction mechanism is illustrated below:

Caption: A step-by-step experimental workflow for the synthesis and purification.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (10.0 g, 63.9 mmol), anhydrous potassium carbonate (22.1 g, 159.8 mmol), and anhydrous acetonitrile (200 mL).

-

Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromoacetate (7.8 mL, 70.3 mmol) to the mixture dropwise over 5 minutes at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 18-24 hours. [5] * Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot (visualized with UV light or a potassium permanganate stain) indicates reaction completion.

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (potassium carbonate and the potassium bromide byproduct). Wash the filter cake with a small amount of ethyl acetate (~50 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate. This will typically yield a viscous oil or a semi-solid crude product.

-

Aqueous Work-up: Dissolve the crude residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Causality Check: The water wash removes any remaining water-soluble impurities, such as residual potassium salts. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

-

Purification: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure to yield the crude product. The primary method of purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation and Characterization: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The expected yield is typically in the range of 80-90%.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any synthetic protocol.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₁H₉ClO₃ [12] |

| Molecular Weight | 224.64 g/mol [12] |

| Melting Point | 63-66 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.80 (d, J = 2.4 Hz, 1H, Ar-H), 7.51 (d, J = 8.7 Hz, 1H, Ar-H), 7.45 (s, 1H, Furan-H), 7.35 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 159.8, 154.0, 145.2, 129.8, 128.5, 125.4, 121.8, 112.5, 110.1, 61.7, 14.3. [12]* IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250, 1100 (C-O stretch).

-

Mass Spectrometry (EI): m/z (%) 224 (M⁺), 179 (M⁺ - OEt), 151.

Field Insights & Troubleshooting

-

Low Yield: If the yield is significantly lower than expected, the primary culprits are often incomplete reaction or inefficient extraction. Ensure the potassium carbonate and acetonitrile are anhydrous, as water can interfere with the reaction. Extending the reflux time may also be beneficial if the TLC shows unreacted starting material.

-

Purification Issues: If the product fails to crystallize or appears as an oil, it may be impure. An alternative to recrystallization is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

-

Side Reactions: A potential side reaction is the hydrolysis of the ethyl ester if the reaction conditions are not sufficiently anhydrous or if the work-up involves basic solutions for extended periods. This would form the corresponding carboxylic acid, which can be observed as a baseline spot on TLC or by the presence of a broad -OH peak in the IR spectrum.

Conclusion

The described methodology provides a reliable and scalable pathway to this compound from 5-chlorosalicylaldehyde. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate, paving the way for further discoveries in drug development and materials science.

References

- Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- This compound.

- 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

- Benzofuran synthesis. Organic Chemistry Portal.

- Natural source, bioactivity and synthesis of benzofuran deriv

- A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008). TSI Journals.

- Benzofuran Synthesis via Acid Catalyzed Cycliz

- Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2009). Organic Syntheses Procedure.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans.

- Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.

- Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. NINGBO INNO PHARMCHEM.

- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012).

- Proposed mechanism for the synthesis of benzofuran derivatives.

- Perkin rearrangement. Wikipedia.

- Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide. (2025). BenchChem.

- Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar.

- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B.

- Ethyl 5-aminobenzofuran-2-carboxyl

- Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012).

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of Ethyl 5-chlorobenzofuran-2-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activities of Ethyl 5-chlorobenzofuran-2-carboxylate Derivatives

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2][3] Its structural versatility allows for extensive chemical modification, making it a cornerstone in modern drug discovery.[4] This technical guide focuses on a specific, highly promising class: derivatives of this compound. The strategic placement of a chlorine atom at the 5-position and the reactive carboxylate group at the 2-position provides a foundational structure for developing potent therapeutic agents across diverse disease areas. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols to facilitate further research and development in this field.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring structural unit in a vast number of biologically active molecules.[1][5] This prominence is not coincidental; the scaffold's physicochemical properties, including its relative planarity and ability to engage in various intermolecular interactions, make it an ideal starting point for drug design.

The true therapeutic potential of the benzofuran core is unlocked through targeted substitution.[1] Modifications at specific positions can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. The this compound framework is a prime example of strategic design:

-

Ester Group at C-2: The ethyl carboxylate group is a critical handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate diverse carboxamide libraries.[6][7] SAR studies have consistently shown that substitutions at the C-2 position are crucial for cytotoxic activity.[1]

-

Chlorine Atom at C-5: The introduction of a halogen, such as chlorine, at the 5-position significantly modulates the electronic properties of the benzofuran ring system. This can enhance binding affinity to biological targets and improve metabolic stability, often leading to increased biological potency.

This guide will demonstrate how this core structure serves as a versatile precursor for compounds with a wide spectrum of therapeutic applications.

Synthetic Pathways and Derivatization Strategies

The foundation of exploring the biological activities of this class of compounds lies in a robust and flexible synthetic approach. The primary goal is the efficient synthesis of the this compound core, followed by systematic derivatization.

Core Synthesis

A prevalent and efficient method for synthesizing the core scaffold begins with 5-chlorosalicylaldehyde.[6][8] The reaction with an α-halo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, proceeds via an initial O-alkylation followed by an intramolecular cyclization to yield the desired benzofuran ring system.[8]

Caption: General workflow for the synthesis of the core intermediate.

Derivatization Workflow: Generating Carboxamide Libraries

The ethyl ester intermediate is rarely the final active compound; its primary value lies in its potential for further modification. The most common derivatization strategy involves converting the ester into a more reactive functional group to be coupled with various amines, generating a library of N-substituted 5-chlorobenzofuran-2-carboxamides.[6][9]

Caption: Key derivatization workflow from the core ester to final amides.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold is realized in the diverse biological activities exhibited by its derivatives. These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Benzofuran derivatives are potent antiproliferative agents, and the 5-chloro-substituted series is no exception.[2][10] They exert their effects through multiple mechanisms, making them attractive candidates for cancer therapy.

Mechanisms of Action: Derivatives have been shown to induce antitumor actions by inhibiting crucial cellular machinery.[10] Key mechanisms include:

-

Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[1] Benzofuran-based molecules have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[9][10]

-

Apoptosis Induction: A series of 5-chlorobenzofuran-2-carboxamides were found to exhibit excellent antiproliferative activity against human mammary gland epithelial cell lines, with the most active derivatives inducing programmed cell death.[1]

-

Inhibition of Hypoxia-Inducible Factor (HIF-1): Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival in low-oxygen environments.[1]

Caption: Inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.

Quantitative Data: Antiproliferative Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 5-chlorobenzofuran-2-carboxamides | 4 Cancer Cell Lines | Mean GI₅₀ | 1.35 µM | [9] |

| Halogenated Benzofuran | K562 Leukemia | IC₅₀ | 5 µM | [1] |

| Halogenated Benzofuran | HL60 Leukemia | IC₅₀ | 0.1 µM | [1] |

| Aminobenzofuran Derivative | U-87 MG Glioblastoma | IC₅₀ | 0.04 µM | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity [11]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., U-87 MG, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[12] Benzofuran derivatives have emerged as a promising scaffold for this purpose, exhibiting a broad spectrum of activity against various bacteria and fungi.[5][12]

Spectrum of Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][8]

-

Antibacterial: Activity has been reported against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5][8]

-

Antifungal: Potent activity has been observed against Aspergillus niger, Sclerotium rolfsii, and various Candida species.[8][13] The electron-withdrawing nature of the chloro substituent on the benzofuran ring has been noted to contribute significantly to the bioactivity.[8]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| Benzofuran-5-ol derivatives | Fungal Species | MIC | 1.6-12.5 µg/mL | [5] |

| 6-hydroxyl-benzofurans | Bacterial Strains | MIC₈₀ | 0.78-3.12 µg/mL | [5] |

| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus | Zone of Inhibition | 18 mm (at 100 µg/mL) | [8] |

| Benzofuran-2-carboxylate 1,2,3-triazoles | A. niger | Zone of Inhibition | 20 mm (at 100 µg/mL) | [8] |

Experimental Protocol: Agar Well Diffusion Method [13]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the seeded agar plate.

-

Compound Loading: Prepare solutions of the test derivatives at a known concentration (e.g., 50 µg/mL). Carefully add a fixed volume (e.g., 100 µL) of the test solution, a positive control (standard antibiotic), and a negative control (solvent vehicle) into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[14][15]

Mechanism of Action: The anti-inflammatory effects of benzofuran hybrids are often linked to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of Nitric Oxide (NO) Production: Certain derivatives significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[14]

-

Modulation of NF-κB and MAPK Pathways: The NF-κB and MAPK signaling cascades are central regulators of inflammation.[15] Active compounds have been shown to inhibit the phosphorylation of key proteins like IKKα/β, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. This prevents the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[16][17]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Strategic Role of Ethyl 5-chlorobenzofuran-2-carboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Within this important class of heterocycles, Ethyl 5-chlorobenzofuran-2-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic substitution—a reactive carboxylate ester at the C-2 position and a chlorine atom at the C-5 position—provides medicinal chemists with the necessary tools to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, chemical properties, and critical role of this compound in drug discovery, with a particular focus on its application in developing next-generation anticancer agents. We will explore the causality behind synthetic choices, detail key experimental protocols, and visualize the compound's journey from a key intermediate to a precursor for potent, biologically active molecules.

The Benzofuran Scaffold: A Foundation of Pharmacological Diversity

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif present in a vast number of biologically active molecules.[3] This scaffold's inherent properties, including its relative planarity and ability to participate in various intermolecular interactions, make it an ideal starting point for drug design.[4] Derivatives have demonstrated a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor properties, solidifying the benzofuran core as a cornerstone of modern medicinal chemistry research.[1][5][6] The functionalization of the benzofuran ring at specific positions is a proven strategy to fine-tune a compound's therapeutic efficacy and selectivity.[3][4]

Synthesis and Physicochemical Profile of this compound

The utility of this compound begins with its efficient and scalable synthesis. The most common and effective route involves a cyclization reaction starting from readily available precursors. Understanding this synthesis is fundamental to appreciating its role as a key intermediate.

Optimized Synthetic Protocol

A prevalent method for synthesizing the title compound is the reaction between 5-chlorosalicylaldehyde and an α-bromo ester, followed by intramolecular cyclization.[7] The protocol below details a robust procedure for this transformation.[8]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Water, Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chlorosalicylaldehyde (1.0 eq) and ethyl bromoacetate (1.3 eq) in a 1:1 mixture of acetonitrile and DMF.

-

Causality: The polar aprotic solvent system (MeCN/DMF) is chosen to effectively dissolve both the organic starting materials and the inorganic base, facilitating a homogenous reaction environment.

-

-

Add cesium carbonate (2.0 eq) to the solution.

-

Causality: Cesium carbonate is an effective base for the initial O-alkylation of the phenolic hydroxyl group. Its high solubility in DMF and the "cesium effect" accelerate the Sₙ2 reaction compared to more common bases like potassium carbonate.

-

-

Heat the reaction mixture to reflux and maintain for approximately 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]

-

Upon completion, cool the mixture to room temperature and remove the solid salts via filtration.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

-

Dilute the resulting residue with ethyl acetate and wash successively with water and then with a saturated sodium chloride solution.[8]

-

Causality: The aqueous workup removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol to afford this compound as colorless crystals.[8]

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A compound's physical and chemical properties are critical determinants of its suitability as a drug candidate or intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₃ | [9] |

| Molecular Weight | 224.64 g/mol | [9] |

| IUPAC Name | ethyl 5-chloro-1-benzofuran-2-carboxylate | [9] |

| CAS Number | 59962-89-9 | [9] |

| Appearance | White crystal solid | [10] |

The Strategic Role in Drug Discovery

This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a highly adaptable intermediate, providing a robust platform for generating diverse libraries of potentially therapeutic compounds.

A Versatile Chemical Intermediate

The two key functional groups—the C-2 ethyl ester and the C-5 chloro substituent—are the primary drivers of its utility.

-

The C-2 Ethyl Ester: This group is readily converted into other functionalities. Most commonly, it is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form N-substituted 5-chlorobenzofuran-2-carboxamides.[11] This amide coupling step is a cornerstone of modern drug discovery, allowing for the systematic introduction of diverse chemical groups to probe the target's binding pocket.

-

The C-5 Chloro Substituent: The presence of a halogen atom at the 5-position is not merely a synthetic handle but a critical determinant of biological activity. Halogens can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding with protein targets. SAR studies have repeatedly shown that halogen substitution on the benzofuran core is crucial for cytotoxic activity against cancer cell lines.[3][5] The position of the halogen is of great importance for maximizing this effect.[3]

Application in Oncology: Developing Novel Anticancer Agents

The most significant application of this compound has been in the field of oncology. Derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][12]

A notable example is the development of 5-chlorobenzofuran-2-carboxamides as allosteric modulators of the Cannabinoid receptor type 1 (CB1), which subsequently exhibited significant antiproliferative effects.[3][13] Further studies on hybrid benzofuran structures, where the core is linked to other pharmacologically active moieties like sulfonamides or imidazoles, have also yielded potent cytotoxic agents.[2][3]

Table of Antiproliferative Activity for Benzofuran Derivatives

| Compound | Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 3 | 5-chlorobenzofuran-2-carboxamide with N-phenethyl and morpholinyl substitution | MCF-10A (human mammary gland) | ~1.14 | [3] |

| Doxorubicin | Standard Chemotherapeutic Drug | MCF-10A (human mammary gland) | 1.136 | [3] |

| Compound 5g | 5-substituted-indole-2-carboxamide | Four Cancer Cell Lines (Mean) | 0.055 | [13] |

| Compound 5j | 5-substituted-indole-2-carboxamide | Four Cancer Cell Lines (Mean) | 0.037 | [13] |

Note: The table showcases the high potency that can be achieved by modifying the core benzofuran structure.

Potential Mechanism of Action: Kinase Inhibition

Many benzofuran-based small molecules exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression and proliferation.[14] One such key target is Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition, preventing cancer cell replication and ultimately inducing apoptosis.[14]

Caption: Potential mechanism of action via CDK2 inhibition in the cell cycle.

Future Perspectives and Conclusion

This compound is a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its straightforward synthesis and strategic functionalization make it an invaluable intermediate for generating diverse molecular libraries. While its primary application to date has been in oncology, the inherent pharmacological diversity of the benzofuran core suggests that derivatives could be explored for other therapeutic areas, including neurodegenerative diseases, and as antimicrobial agents.[6][15][16][17] Future research will likely focus on creating novel hybrid molecules and employing advanced techniques like structure-based drug design to develop even more potent and selective agents derived from this versatile starting material. For researchers and drug development professionals, this compound represents not just a chemical reagent, but a gateway to discovering the next generation of innovative therapeutics.

References

-

Aslam, J., et al. (2018). Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Taylor & Francis (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Sarsam, S. I. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

-

Rickli, A., et al. (2015). Benzofurans and Benzodifurans. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Substituted benzofuran. Wikipedia. Available at: [Link]

-

Abbas, A. A., & Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. PubMed. Available at: [Link]

-

American Addiction Centers (2024). How Are Benzofuran Drugs Abused?. American Addiction Centers. Available at: [Link]

-

PubChem (n.d.). This compound. PubChem. Available at: [Link]

- Google Patents (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester. Google Patents.

-

Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

-

Chem-Impex (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Chem-Impex. Available at: [Link]

-

Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

-

Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

- Google Patents (n.d.). CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2. Google Patents.

-

Sharma, G., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. Available at: [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

-

Semantic Scholar (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. Available at: [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. biomolther.org [biomolther.org]

- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 5-chlorobenzofuran-2-carboxylate: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This in-depth technical guide provides a comprehensive overview of Ethyl 5-chlorobenzofuran-2-carboxylate, a pivotal synthetic intermediate in modern medicinal chemistry. The document details its synthesis, chemical properties, and critical role in the development of contemporary pharmaceuticals. With a focus on practical application, this guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a thorough characterization of this versatile building block.

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic substitution on the benzofuran ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable intermediate due to the presence of the electron-withdrawing chlorine atom at the 5-position and the readily transformable ethyl ester at the 2-position. These features provide a versatile platform for the construction of complex molecular architectures, most notably in the synthesis of the antidepressant vilazodone.[3]

This guide will elucidate the primary synthetic routes to this compound, explore its reactivity through key transformations, and provide detailed, actionable protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉ClO₃ | [4] |

| Molecular Weight | 224.64 g/mol | [4] |

| CAS Number | 59962-89-9 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 58-60 °C | [5] |

| Boiling Point | 348.1 ± 22.0 °C at 760 mmHg | [6] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| IUPAC Name | ethyl 5-chloro-1-benzofuran-2-carboxylate | [4] |

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the benzofuran core.

-

Ethyl Protons: A triplet at approximately 1.34 ppm (3H) corresponding to the methyl group (CH₃) and a quartet at around 4.35 ppm (2H) from the methylene group (CH₂) are indicative of the ethyl ester moiety.[5]

-

Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro and ester substituents.[5][7]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule. Key resonances include the carbonyl carbon of the ester, the carbons of the benzofuran ring, and the carbons of the ethyl group.[4][7]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.[4]

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the furan ring are also prominent.[4]

-

C-Cl Stretch: A signal in the fingerprint region can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.64 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzofuran derivatives include the loss of the ethoxy group from the ester and cleavage of the furan ring.[8]

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization. This approach is amenable to scale-up and provides good yields of the desired product.[3]

Synthetic Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 5-chlorobenzofuran-2-carboxylate as a Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively explored in synthetic drug development, leading to a wide array of pharmacologically active agents.[1][2] Among the myriad of benzofuran derivatives, Ethyl 5-chlorobenzofuran-2-carboxylate has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic candidates. The presence of the chloro substituent at the 5-position and the ethyl ester at the 2-position provides a strategic framework for chemical modifications, allowing for the fine-tuning of physicochemical and biological properties.[3] This technical guide delves into the synthesis, chemical properties, and diverse applications of this compound in the ongoing quest for new and effective drugs.

Chemical Synthesis and Properties

This compound is a stable, crystalline solid with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol .[4] Its structure is characterized by the benzofuran core, a chlorine atom at the C5 position of the benzene ring, and an ethyl carboxylate group at the C2 position of the furan ring. These features make it an ideal intermediate for further chemical elaboration.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of a base.[1][5]

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

5-chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1.0 equivalent) and ethyl bromoacetate (1.3 equivalents) in a 1:1 mixture of acetonitrile and DMF.

-

Add cesium carbonate (2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.

-

Applications in Drug Discovery

The true potential of this compound lies in its utility as a scaffold for the development of a wide range of therapeutic agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives. This approach has been successfully employed to explore structure-activity relationships (SAR) and identify potent drug candidates in several therapeutic areas.

Anticancer Agents

The 5-chlorobenzofuran-2-carboxamide scaffold has shown significant promise in the development of novel anticancer agents. Researchers have synthesized and evaluated a series of these derivatives for their antiproliferative activity against various cancer cell lines.[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency.